molecular formula C14H16N4 B13178326 6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene

6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene

Cat. No.: B13178326
M. Wt: 240.30 g/mol
InChI Key: ZKRPPFXMUMRUJN-UHFFFAOYSA-N
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Description

6-Phenyl-3,4,5,12-tetraazatricyclo[7210,3,7]dodeca-4,6-diene is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired tricyclic structure.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and implementing efficient purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene has several scientific research applications, including:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

Mechanism of Action

The mechanism by which 6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic organic molecules with tetraazatricyclo structures. Examples include:

  • 6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene derivatives with different substituents.
  • Other tricyclic compounds with similar nitrogen-containing ring systems.

Uniqueness

What sets 6-Phenyl-3,4,5,12-tetraazatricyclo[721

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

6-phenyl-3,4,5,12-tetrazatricyclo[7.2.1.03,7]dodeca-4,6-diene

InChI

InChI=1S/C14H16N4/c1-2-4-10(5-3-1)14-13-8-11-6-7-12(15-11)9-18(13)17-16-14/h1-5,11-12,15H,6-9H2

InChI Key

ZKRPPFXMUMRUJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN3C(=C(N=N3)C4=CC=CC=C4)CC1N2

Origin of Product

United States

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